Ethyl 2-bromo-4-fluorobenzoate
Overview
Description
Ethyl 2-bromo-4-fluorobenzoate is an organic compound with the molecular formula C₉H₈BrFO₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-fluorobenzoate can be synthesized through various methods. One common approach involves the esterification of 2-bromo-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted benzoates, where the bromine atom is replaced by the nucleophile.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Ethyl 2-bromo-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-fluorobenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the biaryl product .
Comparison with Similar Compounds
Ethyl 2-bromobenzoate: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
Ethyl 4-fluorobenzoate: Similar structure but lacks the bromine atom, affecting its reactivity and use in different chemical reactions.
Uniqueness: Ethyl 2-bromo-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of these substituents allows for selective functionalization and the formation of diverse chemical products .
Properties
IUPAC Name |
ethyl 2-bromo-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSROUWCKUYSAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621161 | |
Record name | Ethyl 2-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651341-68-3 | |
Record name | Ethyl 2-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.